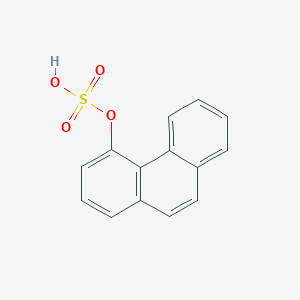

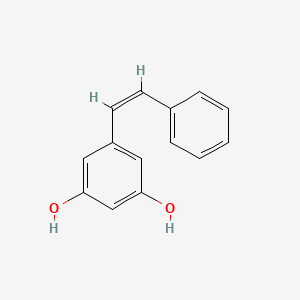

(E)-3,4-Dihydroxybenzylideneacetone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as 4-hydroxybenzylideneacetone, involves biosynthesis using whole-cell Escherichia coli. This method utilizes 2-deoxy-D-ribose 5-phosphate aldolase (DERA) overexpressed in E. coli for the enzymatic aldol reactions between 4-hydroxybenzaldehyde and acetone, yielding high concentrations of the desired product through a fed-batch strategy (Zhu et al., 2022).

Molecular Structure Analysis

The molecular structure of similar compounds, such as (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, has been characterized using spectroscopic methods and confirmed by single-crystal X-ray diffraction. Theoretical structures have been optimized using hybrid calculations, indicating the molecule's stability and low reactivity in both gas phase and aqueous solution (Karrouchi et al., 2021).

Chemical Reactions and Properties

The photochemical dimerization of dibenzylideneacetone, a related compound, showcases the potential for [2+2] cycloaddition reactions that yield four-membered rings. This reaction is confirmed by chemical ionization mass spectrometry, among other techniques, indicating a pathway for creating complex molecular structures from simpler ones (Rao et al., 2006).

Physical Properties Analysis

The study of dibenzylideneacetone derivatives has revealed insights into their nonlinear optical properties, such as the first molecular hyperpolarizability and two-photon absorption cross-section. These findings are significant for applications in photonic and electronic devices, highlighting the compound's potential for technological applications (Santos et al., 2019).

Chemical Properties Analysis

Lewis acid-mediated reactions, like the ring-opening of benzylglycidol with dibenzyl phosphate leading to the synthesis of dihydroxyacetone phosphate, demonstrate the reactivity and versatility of these compounds in synthetic chemistry. This methodology provides an efficient route to synthesize valuable intermediates for further chemical transformations (Meyer et al., 2006).

Wissenschaftliche Forschungsanwendungen

Osteoporosis Management

- Application: (E)-3,4-Dihydroxybenzylideneacetone, referred to as compound 1, has been shown to inhibit osteoclastogenesis and stimulate osteoblastogenesis, making it a potential novel therapeutic for osteoporosis and other osteopenic diseases. It demonstrated effectiveness in preventing ovariectomy-induced osteoporosis in animal models (Pativada et al., 2019).

Drug Delivery Systems and Tissue Engineering

- Application: Dibenzylideneacetone (DBA) analogs, related to (E)-3,4-Dihydroxybenzylideneacetone, were studied for their potential applications in controlled drug release systems and tissue engineering. These compounds were encapsulated in poly(lactic acid) membranes and showed minimal toxicity at certain concentrations (Alcántara Blanco et al., 2020).

Organic Synthesis and Catalysis

- Application: The compound and its derivatives have been utilized in various organic syntheses and catalytic processes. For instance, 4-Hydroxy benzylideneacetone, a related compound, was biosynthesized using E. coli in a study highlighting its potential as an organic synthesis intermediate (Zhu et al., 2022). Additionally, dibenzylideneacetone complexes have been used as catalysts and reagents in various chemical reactions (Rubezhov, 1988).

Optical and Material Sciences

- Application: Derivatives of dibenzylideneacetone have been investigated for their third-order nonlinear optical properties, indicating potential applications in optical and material sciences. The nonlinearity was found to be strongly dependent on the type of substituents used (Kiran et al., 2008).

Pharmaceutical and Biotechnological Applications

- Application: Various studies have investigated the potential of (E)-3,4-Dihydroxybenzylideneacetone and its analogs in pharmaceutical and biotechnological applications. For instance, enzymatic catalysis involving derivatives of this compound has been explored for the synthesis of pharmaceutical intermediates (Jiang et al., 2014).

Eigenschaften

IUPAC Name |

(E)-4-(3,4-dihydroxyphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h2-6,12-13H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFZKRGUGKLILR-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703309 | |

| Record name | Osmundacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3,4-Dihydroxybenzylideneacetone | |

CAS RN |

123694-03-1 | |

| Record name | Osmundacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (E)-3,4-Dihydroxybenzylideneacetone impact bone cells?

A1: (E)-3,4-Dihydroxybenzylideneacetone (compound 1) exhibits a dual effect on bone cell activity. It inhibits the formation of osteoclasts, cells responsible for bone resorption. This inhibitory effect was observed in C57BL/6 bone marrow monocyte/macrophages with an IC50 of 7.8 μM. [] Simultaneously, compound 1 stimulates the differentiation of MC3T3-E1 cells into osteoblasts, cells responsible for bone formation. This activity is linked to the induction of Runt-related transcription factor 2, alkaline phosphatase, and osteocalcin, all essential for osteoblast function. [] This dual action makes (E)-3,4-Dihydroxybenzylideneacetone a promising candidate for further investigation in osteoporosis treatment.

Q2: How does modifying the structure of (E)-3,4-Dihydroxybenzylideneacetone influence its activity?

A2: The research explored structure-activity relationships (SAR) by creating derivatives of (E)-3,4-Dihydroxybenzylideneacetone. One notable derivative, (E)-4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one (compound 2c), displayed a significant enhancement in inhibiting osteoclast formation (IC50 of 0.11 μM), while maintaining its ability to stimulate osteoblast activity. [] Another derivative, (E)-4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one (compound 2g), demonstrated a two-fold increase in alkaline phosphatase production at 50 μM compared to compound 1, without affecting its osteoclast-inhibitory activity. [] These findings underscore the potential for targeted structural modifications to fine-tune the compound's activity and potentially enhance its therapeutic benefits.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

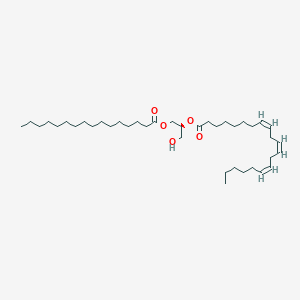

![O-(4-tert-butylphenyl) N-[3-[2-methoxy-3-[methyl(thiophen-3-yl)amino]propoxy]phenyl]-N-methylcarbamothioate](/img/structure/B1244228.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-quinoxalinecarboxamide](/img/structure/B1244234.png)

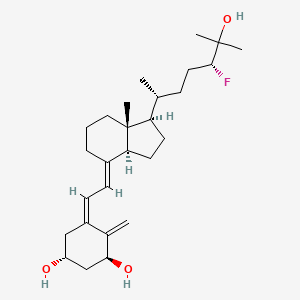

![TG(16:0/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1244241.png)

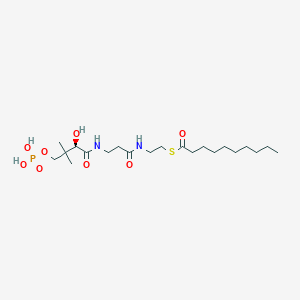

![TG(16:0/18:2(9Z,12Z)/20:1(11Z))[iso6]](/img/structure/B1244245.png)

![2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B1244247.png)

![(2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one](/img/structure/B1244248.png)